1-Ethoxyhexane;1-propoxyhexane is a chemical compound classified as a non-ionic surfactant, formed through the reaction of alcohols containing six to twelve carbon atoms with ethylene oxide and propylene oxide. Its chemical structure consists of two ether functional groups, making it an important compound in various industrial applications due to its excellent emulsifying, wetting, and dispersing properties. The molecular formula for 1-ethoxyhexane is and for 1-propoxyhexane is , with respective molecular weights of approximately 130.23 g/mol and 144.25 g/mol .
The synthesis of 1-ethoxyhexane;1-propoxyhexane involves several key steps:
Industrial production typically employs specialized reactors that manage the highly exothermic nature of these reactions, requiring careful temperature and pressure control to prevent thermal runaway. Potassium hydroxide is commonly used as a catalyst during the synthesis process .
1-Ethoxyhexane;1-propoxyhexane finds applications across various industries, including:
These applications leverage the compound's ability to lower surface tension and improve the solubility of other substances .
Several compounds share structural similarities with 1-ethoxyhexane;1-propoxyhexane, including:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
1-Octanol | C8H18O | 130.23 g/mol | A fatty alcohol used in flavoring and fragrances. |
1-Decanol | C10H22O | 158.25 g/mol | Commonly used as a surfactant and emulsifier. |
2-Ethylhexanol | C8H18O | 130.23 g/mol | Used in the production of plasticizers and solvents. |
What sets 1-ethoxyhexane;1-propoxyhexane apart from these similar compounds is its dual ether functionality derived from both ethylene oxide and propylene oxide, which enhances its surfactant properties compared to single-chain alcohols like 1-octanol or 1-decanol. This unique structure allows for greater versatility in applications requiring effective emulsification and dispersion capabilities .
1-Ethoxyhexane and 1-propoxyhexane are asymmetric alkyl ethers characterized by their linear carbon chain structures with terminal alkoxy functional groups. The systematic nomenclature for these compounds follows International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain determines the base name while the shorter alkoxy group serves as the substituent.
1-Ethoxyhexane, bearing the molecular formula C₈H₁₈O, consists of a six-carbon hexane backbone with an ethoxy group (-OCH₂CH₃) attached to the terminal carbon position. The compound exhibits a molecular weight of 130.23 grams per mole and is alternatively designated as ethyl hexyl ether in common nomenclature. The Chemical Abstracts Service has assigned the registration number 5756-43-4 to this compound, facilitating its identification in chemical databases and literature.
1-Propoxyhexane, with the molecular formula C₉H₂₀O, features the same hexane backbone but incorporates a propoxy group (-OCH₂CH₂CH₃) at the terminal position. This structural modification results in a molecular weight of 144.25 grams per mole and classification under Chemical Abstracts Service number 53685-78-2. The compound is commonly referenced as hexyl propyl ether or normal-hexyl propyl ether in chemical literature.
The structural representations of these compounds can be expressed through Simplified Molecular Input Line Entry System notation, with 1-ethoxyhexane represented as CCCCCCOCC and 1-propoxyhexane as CCCCCCOCCC. Both compounds exhibit characteristic ether linkages that significantly influence their chemical and physical properties.
Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Simplified Molecular Input Line Entry System |
---|---|---|---|---|
1-Ethoxyhexane | C₈H₁₈O | 130.23 | 5756-43-4 | CCCCCCOCC |
1-Propoxyhexane | C₉H₂₀O | 144.25 | 53685-78-2 | CCCCCCOCCC |
The International Chemical Identifier strings for these compounds provide standardized molecular representations, with 1-ethoxyhexane designated as InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3 and 1-propoxyhexane as InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3. These standardized identifiers enable precise chemical communication and database searching across international research platforms.
The synthesis of alkyl ethers, including 1-ethoxyhexane and 1-propoxyhexane, traces its origins to the groundbreaking work of Alexander William Williamson in the mid-nineteenth century. Williamson, an English chemist working at University College London, developed the foundational ether synthesis methodology in 1850, establishing principles that remain central to modern organic synthesis.
The Williamson ether synthesis emerged from systematic investigations into ether formation mechanisms, with Williamson's initial experiments involving the reaction of chloroethane with potassium ethoxide to yield diethyl ether. This work proved instrumental in elucidating ether structures and establishing the fundamental understanding that ethers consist of two alkyl groups connected through an oxygen atom.
Williamson's methodology involves the nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide, proceeding through a bimolecular nucleophilic substitution mechanism. The reaction requires careful selection of reactants, with the alkoxide serving as the nucleophile and the alkyl halide providing the electrophilic center. This approach enables the synthesis of both symmetrical and asymmetrical ethers with high efficiency and selectivity.
For 1-ethoxyhexane synthesis, the Williamson method employs hexyl bromide or hexyl chloride as the alkyl halide component, reacting with sodium ethoxide under appropriate conditions. The reaction proceeds through backside attack of the ethoxide nucleophile on the primary carbon bearing the halide, resulting in inversion of configuration and formation of the desired ether product.
Similarly, 1-propoxyhexane synthesis utilizes hexyl halides reacting with sodium propoxide or potassium propoxide. The methodology requires careful control of reaction conditions, including temperature management and solvent selection, to optimize yield and minimize side reactions.
The historical development of these synthetic approaches has been enhanced through computational studies and mechanistic investigations that have refined understanding of reaction pathways and optimization strategies. Modern synthetic protocols incorporate lessons learned from decades of research, enabling efficient preparation of these compounds for research and industrial applications.
Synthesis Parameter | 1-Ethoxyhexane | 1-Propoxyhexane |
---|---|---|
Primary Halide Reactant | Hexyl bromide/chloride | Hexyl bromide/chloride |
Alkoxide Nucleophile | Sodium ethoxide | Sodium/Potassium propoxide |
Mechanism Type | Bimolecular nucleophilic substitution | Bimolecular nucleophilic substitution |
Typical Yield Range | Moderate to High | Moderate to High |
1-Ethoxyhexane and 1-propoxyhexane serve as important model compounds in academic research, particularly in studies examining ether chemistry, solvent properties, and organic synthesis methodologies. These compounds have found extensive application as solvents in various organic reactions, with particular utility in organometallic chemistry and complex synthesis procedures.
The academic significance of these compounds extends to their role as solvents in Grignard reactions, where their moderate polarity and chemical stability make them suitable alternatives to traditional ether solvents. 1-Propoxyhexane, in particular, has been recognized for its effectiveness in facilitating Grignard reagent formation and subsequent nucleophilic addition reactions. The compound's ability to dissolve both polar and nonpolar reactants makes it valuable for reactions requiring prolonged heating or specialized conditions.
Research investigations have utilized these compounds in studies of solvent effects on reaction kinetics and mechanisms. The systematic variation in chain length and alkoxy group size provides researchers with tools for examining structure-activity relationships in ether-mediated reactions. These studies have contributed to fundamental understanding of how molecular structure influences solvent properties and reaction outcomes.
The compounds have also served as subjects for spectroscopic and analytical method development. Nuclear magnetic resonance studies of these ethers have provided insights into conformational preferences and dynamic behavior in solution. Infrared and mass spectrometric investigations have established characteristic spectral features that aid in compound identification and purity assessment.
In synthetic methodology development, 1-ethoxyhexane and 1-propoxyhexane have been employed as test substrates for evaluating new synthetic transformations and catalytic processes. Their straightforward synthesis and well-characterized properties make them suitable benchmarks for assessing reaction efficiency and selectivity in method development studies.
The physical property data for these compounds contributes to understanding structure-property relationships in ether chemistry. Comparative studies of boiling points, densities, and refractive indices provide insights into intermolecular interactions and molecular behavior that inform theoretical models and predictive frameworks.
Physical Property | 1-Ethoxyhexane | 1-Propoxyhexane |
---|---|---|
Boiling Point (°C) | 135.5-142 | 165.4 |
Density (g/cm³) | 0.772-0.78 | 0.786 |
Refractive Index | 1.401-1.404 | 1.41 |
Flash Point (°C) | 31.2 | 44.6 |
Contemporary research continues to explore applications of these compounds in emerging areas of organic chemistry, including green chemistry initiatives and sustainable synthesis development. Their role as representatives of the ether functional group family ensures continued academic interest and investigation across diverse research programs focused on understanding and utilizing organic compounds in scientific advancement.
The nuclear magnetic resonance spectroscopic analysis of 1-ethoxyhexane and 1-propoxyhexane provides critical insights into their molecular structure and electronic environments. Both compounds exhibit characteristic spectral patterns that distinguish them from their parent hydrocarbon chains and reflect the presence of the ether functional group.
Proton Nuclear Magnetic Resonance Analysis
1-Ethoxyhexane displays distinctive proton chemical shifts in the ¹H nuclear magnetic resonance spectrum. The ethoxy protons appear as characteristic multiplets at δ 3.51-3.56 ppm for the methylene protons adjacent to oxygen, while the terminal methyl protons of the ethyl group resonate at δ 3.35-3.43 ppm [1]. These chemical shifts are consistent with the electron-withdrawing effect of the oxygen atom, which deshields the adjacent protons and shifts their resonances downfield compared to alkyl protons [2]. The hexyl chain protons appear in the typical aliphatic region between δ 0.90-1.50 ppm, with the terminal methyl group appearing as a triplet at approximately δ 0.90 ppm [1].
1-Propoxyhexane exhibits similar but distinct chemical shift patterns in its ¹H nuclear magnetic resonance spectrum. The propoxy group protons appear in the alkyl ether region between δ 3.3-4.5 ppm, with the methylene protons adjacent to oxygen showing characteristic downfield shifts [2]. The additional methylene unit in the propyl group compared to the ethyl group in 1-ethoxyhexane results in a more complex splitting pattern and additional resonances in the aliphatic region.
Carbon Nuclear Magnetic Resonance Characterization
The ¹³C nuclear magnetic resonance spectra of these compounds reveal eight distinct carbon environments for 1-ethoxyhexane and nine for 1-propoxyhexane. For 1-ethoxyhexane, the carbon atoms directly bonded to oxygen exhibit characteristic downfield chemical shifts at δ 75.23 and δ 63.54 ppm [1]. These chemical shifts are indicative of the electronic environment created by the ether linkage, where the electronegativity of oxygen results in significant deshielding of the adjacent carbon atoms [2].
The remaining carbon atoms in the hexyl chain display typical aliphatic chemical shifts between δ 14.07-36.50 ppm, with the terminal methyl carbon appearing at the highest field due to its distance from the electronegative oxygen atom [1]. The ¹³C distortionless enhancement by polarization transfer nuclear magnetic resonance spectra confirm the presence of eight carbon atoms with distinct environments, supporting the structural assignment of 1-ethoxyhexane [1].
The mass spectrometric analysis of 1-ethoxyhexane and 1-propoxyhexane reveals distinctive fragmentation patterns that provide structural confirmation and insights into the preferred cleavage pathways of these ether compounds. The electron ionization mass spectra exhibit characteristic fragmentation patterns consistent with alkyl ether compounds [3] [4].
Molecular Ion Peaks and Base Peak Analysis
1-Ethoxyhexane displays a molecular ion peak at m/z 130, corresponding to its molecular weight of 130.23 g/mol [1]. The base peak appears at m/z 73, which results from α-cleavage adjacent to the ether oxygen, producing a stable oxonium ion fragment [1]. This fragmentation pattern is characteristic of ethers, where the cleavage occurs preferentially at the carbon-carbon bond adjacent to the ether linkage due to the stabilization provided by the oxygen lone pair electrons [3].
1-Propoxyhexane exhibits a molecular ion peak at m/z 144, consistent with its molecular weight of 144.25 g/mol [5]. The base peak appears at m/z 87, representing the most stable fragment ion formed through α-cleavage [6]. The difference in base peak positions between the two compounds (m/z 73 for 1-ethoxyhexane versus m/z 87 for 1-propoxyhexane) reflects the additional methylene unit in the propyl group.
Fragmentation Pathway Analysis
The fragmentation patterns of both compounds follow predictable ether cleavage mechanisms. For 1-ethoxyhexane, the primary fragmentation pathway involves the loss of a 29 mass unit fragment (C₂H₅), corresponding to the ethyl radical, resulting in the formation of the oxonium ion at m/z 73 [1]. This fragmentation occurs through α-cleavage, where the carbon-carbon bond adjacent to the ether oxygen is preferentially broken due to the stabilization of the resulting carbocation by the oxygen atom [3] [4].
Secondary fragmentation pathways include the formation of fragments at m/z 87, which corresponds to the loss of a propyl group from the hexyl chain portion of the molecule [1]. The relative intensities of these fragments provide information about the stability and preferred fragmentation pathways of the molecular ion.
1-Propoxyhexane follows similar fragmentation principles, with the primary pathway involving the loss of a 43 mass unit fragment (C₃H₇), corresponding to the propyl radical [6]. This results in the formation of the characteristic base peak at m/z 87. The additional methylene unit in the propyl group compared to 1-ethoxyhexane results in a shift in the fragmentation pattern while maintaining the fundamental α-cleavage mechanism characteristic of ether compounds [3].
The viscosity behavior of 1-ethoxyhexane and 1-propoxyhexane exhibits significant temperature dependence, reflecting the underlying molecular interactions and thermal motion effects. Understanding these viscosity variations is crucial for predicting their behavior in different thermal environments and applications.
Viscosity-Temperature Relationships
1-Ethoxyhexane demonstrates a pronounced decrease in dynamic viscosity with increasing temperature, following the typical pattern observed for organic liquids. At 298 K (25°C), the dynamic viscosity is measured at 0.804 mPa·s [7]. This value decreases substantially to approximately 0.270 mPa·s at 373 K (100°C), representing a 66% reduction over the 75 K temperature range. This temperature coefficient of viscosity is characteristic of the decreasing intermolecular forces and increasing molecular motion at elevated temperatures [8] [9].
The viscosity behavior can be described by the Andrade equation, which relates viscosity to temperature through an exponential relationship: η = A exp(B/T), where A and B are substance-specific constants [10]. For 1-ethoxyhexane, this relationship demonstrates the significant influence of thermal energy on overcoming intermolecular attractive forces, including van der Waals interactions and dipolar interactions associated with the ether functional group.
Comparative analysis with hexane reveals that 1-ethoxyhexane exhibits higher viscosity values across all temperatures due to the presence of the polar ether group, which introduces additional intermolecular dipolar interactions [8]. At 298 K, hexane displays a dynamic viscosity of 0.300 mPa·s, while 1-ethoxyhexane shows 0.804 mPa·s, representing a 168% increase attributed to the ether functionality [11].
Molecular Basis of Viscosity Behavior
The temperature-dependent viscosity behavior of these compounds reflects the balance between intermolecular attractive forces and thermal energy. The ether oxygen atom introduces permanent dipole moments that enhance intermolecular attractions through dipole-dipole interactions [10]. These interactions are stronger than the purely dispersive forces present in alkanes, resulting in higher viscosities at equivalent temperatures.
The activation energy for viscous flow, derived from the slope of ln(η) versus 1/T plots, provides quantitative insight into the energy barriers associated with molecular motion. For 1-ethoxyhexane, this activation energy is approximately 15-20 kJ/mol, which is characteristic of molecules with moderate polar interactions [10]. The presence of the ether group increases this activation energy compared to the parent alkane, reflecting the additional energy required to overcome the enhanced intermolecular attractions.
Phase transition enthalpies represent fundamental thermodynamic properties that govern the stability relationships between different phases of 1-ethoxyhexane and 1-propoxyhexane. These values are essential for understanding their thermal behavior and predicting phase equilibria under various conditions.
Vaporization Enthalpy Analysis
The enthalpy of vaporization represents the energy required to convert one mole of liquid to vapor at constant temperature and pressure. For alkyl ethers in the molecular weight range of 1-ethoxyhexane and 1-propoxyhexane, vaporization enthalpies typically range from 35-45 kJ/mol at 298 K [12] [13]. These values reflect the combined contributions of van der Waals forces, dipolar interactions, and the specific molecular geometry of each compound.
1-Ethoxyhexane, with its molecular weight of 130.23 g/mol, exhibits a vaporization enthalpy estimated at approximately 38 kJ/mol at 298 K based on group contribution methods and comparison with structurally similar compounds [12]. This value is consistent with the presence of the ether functional group, which contributes approximately 3-5 kJ/mol additional stabilization compared to the corresponding alkane due to dipolar interactions [14].
1-Propoxyhexane, with its higher molecular weight of 144.25 g/mol and additional methylene unit, displays an estimated vaporization enthalpy of approximately 42 kJ/mol at 298 K [12]. The increase relative to 1-ethoxyhexane reflects both the additional van der Waals interactions from the longer alkyl chain and the slightly enhanced molecular asymmetry that affects intermolecular packing efficiency [14].
Fusion Enthalpy Characteristics
The enthalpy of fusion, representing the energy required for the solid-to-liquid phase transition, provides insights into the crystal packing efficiency and intermolecular interactions in the solid state. For organic compounds of similar molecular weight and functionality, fusion enthalpies typically range from 8-15 kJ/mol [12] [13].
Theoretical calculations using group contribution methods suggest fusion enthalpies of approximately 10-12 kJ/mol for both compounds, with the exact values depending on crystal packing arrangements and intermolecular hydrogen bonding patterns in the solid state [12]. The relatively modest fusion enthalpies reflect the predominantly van der Waals nature of intermolecular interactions, with limited opportunities for specific directional interactions such as hydrogen bonding.
The temperature dependence of phase transition enthalpies follows established thermodynamic principles, with vaporization enthalpies decreasing with increasing temperature according to the relationship: ΔₜᵣₛH(T) = ΔₜᵣₛH(298 K) + ΔCₚ(T - 298), where ΔCₚ represents the heat capacity difference between phases [12] [14].
The critical micelle concentration represents a fundamental parameter characterizing the self-assembly behavior of amphiphilic molecules in aqueous solution. While 1-ethoxyhexane and 1-propoxyhexane are not traditional surfactants, their ether functionality and hydrophobic alkyl chains provide sufficient amphiphilic character to exhibit aggregation behavior under specific conditions.
Theoretical Framework for Micellization
The formation of micelles in aqueous solution is governed by the balance between hydrophobic interactions that favor aggregation and electrostatic and steric repulsions that oppose it [15] [16]. For non-ionic compounds like 1-ethoxyhexane and 1-propoxyhexane, the driving force for micellization primarily derives from the hydrophobic effect, where water molecules reorganize around hydrophobic regions to minimize unfavorable enthalpic and entropic contributions [15].
The critical micelle concentration can be estimated using the relationship: ln(CMC) = (α - β·N), where α and β are empirical constants and N represents the number of carbon atoms in the hydrophobic chain [17]. For compounds with 8-9 carbon chains and moderate polarity, critical micelle concentrations typically range from 10⁻³ to 10⁻² M, depending on the specific molecular architecture and environmental conditions [15] [16].
Surface Tension Behavior
Surface tension measurements provide the most reliable method for determining critical micelle concentrations in amphiphilic systems [15] [18]. Below the critical micelle concentration, surface tension decreases linearly with increasing logarithmic concentration as molecules preferentially adsorb at the air-water interface [16]. Above the critical micelle concentration, surface tension remains approximately constant as additional molecules form micelles in the bulk solution rather than adsorbing at the interface.
For 1-ethoxyhexane, theoretical calculations based on molecular structure and comparison with similar compounds suggest a critical micelle concentration in the range of 8-15 mM at 298 K [15]. The relatively high critical micelle concentration reflects the limited amphiphilic character of the molecule, with the ether group providing modest hydrophilic character compared to ionic or highly polar head groups [16].
1-Propoxyhexane, with its slightly longer alkyl chain and similar ether functionality, exhibits an estimated critical micelle concentration of 6-12 mM at 298 K [15]. The marginal decrease compared to 1-ethoxyhexane reflects the enhanced hydrophobic character provided by the additional methylene unit, which slightly favors micelle formation [16].
Interfacial Tension Characteristics
The interfacial properties of these compounds are characterized by their ability to reduce surface tension at the air-water interface. At concentrations below the critical micelle concentration, both compounds exhibit surface activity with surface tension values decreasing from approximately 72 mN/m for pure water to estimated values of 45-50 mN/m at the critical micelle concentration [15] [18].
The surface excess concentration, calculated using the Gibbs adsorption equation, provides quantitative information about the molecular packing at the interface [16]. For molecules of this size and polarity, surface excess concentrations typically range from 2-4 × 10⁻⁶ mol/m², corresponding to molecular areas of 40-60 Ų per molecule at the interface [15].
The thermodynamic parameters of micellization, including the standard free energy, enthalpy, and entropy of micellization, can be derived from temperature-dependent critical micelle concentration measurements [19]. For compounds of similar structure, the standard free energy of micellization typically ranges from -15 to -25 kJ/mol, reflecting the favorable nature of the micellization process driven primarily by hydrophobic interactions [16] [19].
Compound | Molecular Weight (g/mol) | Estimated CMC (mM) | Surface Tension at CMC (mN/m) | Molecular Area (Ų) |
---|---|---|---|---|
1-Ethoxyhexane | 130.23 | 8-15 | 45-50 | 50-60 |
1-Propoxyhexane | 144.25 | 6-12 | 45-50 | 45-55 |
Micelle Aggregation Numbers
The aggregation number, representing the average number of molecules per micelle, provides insight into the size and structure of the formed aggregates [19]. For compounds with limited amphiphilic character like 1-ethoxyhexane and 1-propoxyhexane, aggregation numbers are typically small, ranging from 20-50 molecules per micelle [15] [16].
These relatively small aggregation numbers reflect the weak driving force for micellization and the limited hydrophobic volume available for core formation. The micelles formed by these compounds likely adopt spherical or small ellipsoidal structures with the ether oxygen atoms oriented toward the aqueous phase and the alkyl chains forming a loosely packed hydrophobic core [16] [19].
Corrosive;Irritant;Environmental Hazard